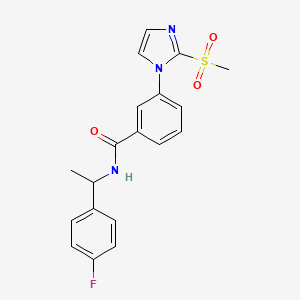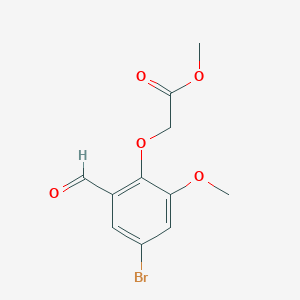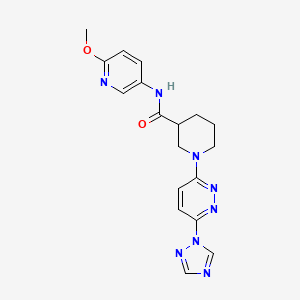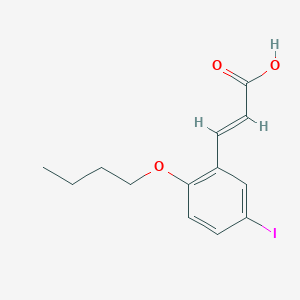
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including matrix metalloproteinases and cyclooxygenases. N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide also activates the AMP-activated protein kinase pathway, which regulates cellular energy metabolism and has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting angiogenesis, and modulating the immune response. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes. However, its low solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetic properties, and developing more potent derivatives. Additionally, further studies are needed to elucidate its mechanisms of action and potential side effects.
In conclusion, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide is a promising compound with potential therapeutic applications in various diseases. Its multi-targeted mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for further research and development.
Métodos De Síntesis
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-mercaptobenzothiazole with 3,5-dimethoxybenzyl chloride, followed by the reaction of the resulting product with p-tolyl chloroacetate. The final step involves the reaction of the intermediate product with ammonia to form N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide.
Aplicaciones Científicas De Investigación
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a key target for N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-4-6-18(7-5-15)28-11-21(25)24-22-23-17(14-30-22)13-29-12-16-8-19(26-2)10-20(9-16)27-3/h4-10,14H,11-13H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWHZRLUHENSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)





![3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2744049.png)
![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)
![Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate](/img/structure/B2744051.png)
![8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744052.png)